molecular formula C19H17ClFN3O2S2 B12130770 N-(3-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide

N-(3-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12130770
M. Wt: 437.9 g/mol
InChI Key: PQBDMNQZKONVKX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-fluorophenyl group, a methyl-oxo-pentahydrobenzo[b]thiopheno-pyrimidinylthio group, and an acetamide moiety.

Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the chloro-fluorophenyl derivative, followed by the introduction of the methyl-oxo-pentahydrobenzo[b]thiopheno-pyrimidinylthio group. The final step involves the acetamide formation under specific reaction conditions, such as controlled temperature and pH. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens, acids, and bases.

    Hydrolysis: Hydrolysis reactions can break down the compound into simpler components using water and catalysts like acids or bases.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, focusing on its pharmacological effects and safety profile.

    Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can be compared with similar compounds, such as:

    N-(3-chloro-4-fluorophenyl)-4-methylbenzamide: This compound shares the chloro-fluorophenyl group but differs in the rest of the structure, leading to different chemical and biological properties.

    N-(3-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))propionamide: This compound has a similar structure with a propionamide group instead of an acetamide group, affecting its reactivity and applications.

The uniqueness of N-(3-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17ClFN3O2S2

Molecular Weight

437.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H17ClFN3O2S2/c1-24-18(26)16-11-4-2-3-5-14(11)28-17(16)23-19(24)27-9-15(25)22-10-6-7-13(21)12(20)8-10/h6-8H,2-5,9H2,1H3,(H,22,25)

InChI Key

PQBDMNQZKONVKX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)F)Cl)SC4=C2CCCC4

Origin of Product

United States

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